molecular formula C8H13NO3 B1525606 1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 783349-92-8

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1525606
CAS No.: 783349-92-8
M. Wt: 171.19 g/mol
InChI Key: RRHNHROUKUVAHR-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 783349-92-8) is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine backbone with three methyl substituents at the 1- and 2-positions and a carboxylic acid group at the 3-position. Its structural features, such as steric hindrance from the trimethyl groups and the electron-withdrawing carboxylic acid moiety, influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNHROUKUVAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods

the general approach involves large-scale synthesis using the same cyclization reaction mentioned above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name CAS Number Substituents Availability Key Features
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 1-methyl, 5-oxo, 3-carboxylic acid Available Simpler structure; used in safety studies
1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid N/A 1-allyl, 5-oxo, 3-carboxylic acid Available Allyl group enhances reactivity
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid N/A 3-(4-Cl-phenyl), 5-oxo, 2-carboxylic acid Synthetic Chiral center; enantiopure synthesis
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid N/A 1-phenyl, 5-oxo, 3-carboxylic acid Synthetic Studied via DFT; high hyperpolarizability

Key Observations :

  • Chirality : Compounds like (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (synthesized via enantioselective routes ) highlight the importance of stereochemistry in biological activity, a factor less explored in the target compound.
  • Spectroscopic Properties : 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid has been extensively characterized via FT-IR, NMR, and DFT, revealing strong correlations between experimental and theoretical data . Similar analyses for the target compound are absent in available literature.
Computational and Experimental Data
  • Comparable data for the target compound is lacking.

Biological Activity

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS No. 783349-92-8) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is characterized by a pyrrolidine ring with a trimethyl substitution pattern and a carboxylic acid functional group. This unique structure contributes to its stability and solubility, making it suitable for various applications in organic chemistry and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Analgesic Effects
Studies have shown that 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid possesses analgesic properties. It has been suggested that these effects may be linked to its interaction with pain pathways in the central nervous system.

2. Antihypoxic Effects
The compound has demonstrated antihypoxic activity, which is beneficial in conditions where oxygen supply is compromised. This property may make it useful in treating respiratory disorders or during surgical procedures.

3. GABA-Receptor Antagonism
As a GABA receptor antagonist, the compound inhibits GABAergic activity, potentially leading to anxiolytic and antiepileptic effects. This mechanism highlights its relevance in neuropharmacology.

The biological activity of 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • GABA Receptors : By binding to GABA receptors, it inhibits their function, which may lead to increased neuronal excitability and reduced anxiety levels.
  • Histamine-N-Methyl Transferase Inhibition : This inhibition could contribute to its antihypoxic effects by modulating histamine levels in the body.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid, it is beneficial to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1-Substituted 5-Oxopyrrolidine Carboxylic AcidsSimilar core structure but different substituentsVaries; some exhibit analgesic effects
2,2,5,5-Tetramethyl-3-Pyrrolin-1-OxylDifferent substituentsAntioxidant properties

The trimethyl substitution pattern in 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid enhances its stability and solubility compared to other derivatives.

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Pain Management : Clinical trials are underway to evaluate its efficacy as an analgesic agent in chronic pain models.
  • Respiratory Disorders : Research exploring its antihypoxic properties suggests potential use in managing conditions like chronic obstructive pulmonary disease (COPD) and asthma.
  • Neurological Disorders : Its role as a GABA antagonist is being investigated for possible applications in treating anxiety disorders and epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid

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